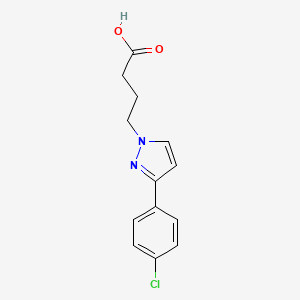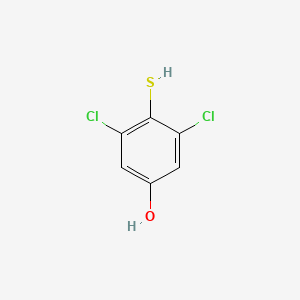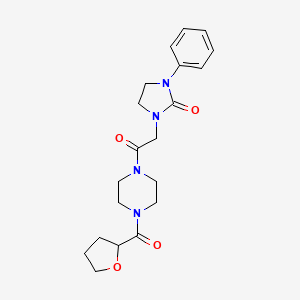
3-(4-Chlorophenyl)-pyrazole-1-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-pyrazole-1-butyric acid (CPPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPB is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 3-(4-Chlorophenyl)-pyrazole-1-butyric acid and its derivatives are utilized in the synthesis of various organic compounds. A practical route for the synthesis of related compounds involves regioselective C-5 halogenation and Strecker synthesis, demonstrating the compound's versatility in organic synthesis (Heim-Riether, 2008).
- In addition, the structural characteristics of similar compounds have been explored through X-ray crystal analysis, providing insights into the molecular configurations and interactions relevant in chemical research (Kumarasinghe et al., 2009).
Antimicrobial and Anticancer Properties
- Some pyrazole derivatives, including those related to 3-(4-Chlorophenyl)-pyrazole-1-butyric acid, have shown potential as antimicrobial and anticancer agents. Their synthesis from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluation for in vitro activity highlights their biomedical relevance (Hafez et al., 2016).
Molecular Docking and Computational Studies
- The compound and its variants have been subjects in computational studies and molecular docking analysis, aiding in the understanding of their interaction with biological targets. This is crucial for designing drugs with specific actions (Sivakumar et al., 2021).
Development of Functional Materials
- Derivatives of 3-(4-Chlorophenyl)-pyrazole-1-butyric acid have been used in the synthesis of materials with unique properties. For example, compounds with a similar structure have been utilized in creating luminescent sensors, demonstrating applications in material science and engineering (Lam et al., 2000).
Pharmaceutical Synthesis
- The compound plays a role in the synthesis of various pharmaceuticals. Its derivatives have been used in creating anticonvulsant and analgesic drugs, showing its significance in drug development (Viveka et al., 2015).
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-5-3-10(4-6-11)12-7-9-16(15-12)8-1-2-13(17)18/h3-7,9H,1-2,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBSXHHYFTNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433822.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2433823.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2433826.png)
![Ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2433831.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2433832.png)
![2-[[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2433833.png)




![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)


![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)